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4-Hydroxymidazolam glucuronide - 81256-82-8

4-Hydroxymidazolam glucuronide

Catalog Number: EVT-1801249
CAS Number: 81256-82-8
Molecular Formula: C24H21ClFN3O7
Molecular Weight: 517.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxymidazolam beta-D-glucuronide is a beta-D-glucosiduronic acid that is beta-D-glucuronic acid in which the anomeric hydroxyl hydrogen has been replaced by a 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl group. It is the glucuronidated conjugate of the midazolam metabolite, 4-hydroxymidazolam. It has a role as a drug metabolite and a human urinary metabolite. It is a beta-D-glucosiduronic acid, a monosaccharide derivative, an imidazobenzodiazepine, a member of monofluorobenzenes and an organochlorine compound. It derives from a 4-hydroxymidazolam.
Classification

4-Hydroxymidazolam glucuronide is classified as a glucuronide conjugate and falls under the category of phase II metabolites. This classification is vital as it reflects the compound's role in drug metabolism and elimination from the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-hydroxymidazolam glucuronide primarily occurs through enzymatic pathways involving UDP-glucuronosyltransferases. In human liver microsomes, the glucuronidation of 4-hydroxymidazolam is predominantly facilitated by the enzyme UDP-glucuronosyltransferase 1A4. This enzyme catalyzes the transfer of glucuronic acid to the hydroxyl group at the 4-position of midazolam's structure, forming the glucuronide conjugate .

The process typically involves:

  1. Oxidative Hydroxylation: Midazolam is first metabolized to its hydroxylated forms (1-hydroxymidazolam and 4-hydroxymidazolam) by cytochrome P450 enzymes, particularly CYP3A.
  2. Glucuronidation: The hydroxylated metabolites are then conjugated with glucuronic acid via the action of UDP-glucuronosyltransferases.
Molecular Structure Analysis

Structure and Data

The molecular formula of 4-hydroxymidazolam glucuronide is C18H20ClFNO5C_{18}H_{20}ClF_{N}O_{5}, with a molecular weight of approximately 341.77 g/mol . The structure includes a hydroxyl group at the 4-position of the midazolam backbone, which is essential for its conjugation with glucuronic acid.

Structural Characteristics

  • Functional Groups: Hydroxyl (-OH) and ether groups, characteristic of glucuronides.
  • Stereochemistry: The stereochemical configuration plays a crucial role in its biological activity and interaction with enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving 4-hydroxymidazolam glucuronide is its formation from 4-hydroxymidazolam through glucuronidation. This reaction can be summarized as follows:

4 Hydroxymidazolam+UDP glucuronic acidUGT1A44 Hydroxymidazolam glucuronide+UDP\text{4 Hydroxymidazolam}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT1A4}}\text{4 Hydroxymidazolam glucuronide}+\text{UDP}

This reaction highlights the enzymatic transfer of glucuronic acid to form the conjugate, which enhances solubility and facilitates renal excretion.

Mechanism of Action

Process and Data

The mechanism by which 4-hydroxymidazolam glucuronide exerts its effects is primarily related to its role in drug metabolism. As a metabolite, it does not exhibit significant pharmacological activity compared to midazolam but serves to detoxify and eliminate midazolam from the body.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its polar nature post-glucuronidation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored appropriately to maintain integrity.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbon atoms in the glucuronic acid moiety.

Relevant data on stability and solubility are essential for applications in pharmacokinetic studies .

Applications

Scientific Uses

4-Hydroxymidazolam glucuronide has several applications in scientific research:

  • Pharmacokinetics: Used to study drug metabolism and elimination pathways of midazolam.
  • Clinical Toxicology: Important for understanding adverse drug reactions related to benzodiazepines.
  • Analytical Chemistry: Employed in developing methods for detecting midazolam metabolites in biological samples such as serum or urine .
Biotransformation Pathways and Enzymatic Specificity

Role of UDP-Glucuronosyltransferases (UGTs) in Phase II Metabolism of Midazolam Metabolites

Midazolam undergoes extensive hepatic metabolism, with cytochrome P450 (CYP) 3A4/3A5-mediated oxidation generating two primary metabolites: 1'-hydroxymidazolam and 4-hydroxymidazolam. These hydroxylated metabolites are subsequently conjugated via uridine diphosphate-glucuronosyltransferases (UGTs) in a critical Phase II detoxification process. Glucuronidation significantly enhances the water solubility of these metabolites, facilitating their renal elimination. Approximately 60-70% of an administered midazolam dose is eliminated as glucuronidated metabolites, with 1'-hydroxymidazolam glucuronide predominating. However, 4-hydroxymidazolam glucuronide represents a quantitatively significant secondary pathway, contributing substantially to midazolam's metabolic clearance [1] [2]. The UGT superfamily, comprising two primary families (UGT1 and UGT2) and multiple subfamilies, catalyzes this conjugation by transferring glucuronic acid from uridine diphosphoglucuronic acid (UDPGA) to the hydroxyl group of 4-hydroxymidazolam, forming an ether-linked (O-) glucuronide [1]. This biotransformation is physiologically crucial as it prevents potential accumulation of active metabolites and enables efficient systemic clearance.

Isoform-Specific Contributions: UGT1A4, UGT2B4, and UGT2B7 to 4-Hydroxymidazolam Glucuronidation

Recombinant enzyme screening and inhibition studies have definitively established UGT1A4 as the principal isoform responsible for 4-hydroxymidazolam glucuronidation. While multiple UGT isoforms (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17) were evaluated, only UGT1A4 exhibited substantial activity toward 4-hydroxymidazolam [1] [2]. This specificity contrasts sharply with the metabolism of 1'-hydroxymidazolam, which involves both O-glucuronidation (primarily mediated by UGT2B4 and UGT2B7) and N-glucuronidation (mediated by UGT1A4). The exclusive role of UGT1A4 in 4-hydroxymidazolam conjugation was further corroborated by potent inhibition (approximately 70-80% reduction in glucuronide formation) using the selective UGT1A4 inhibitor hecogenin in human liver microsomes (HLMs) [1] [8]. Correlation analyses across 25 individual HLMs demonstrated a strong positive relationship (r > 0.8, p < 0.05) between the rate of 4-hydroxymidazolam glucuronidation and lamotrigine N-glucuronidation (a well-established UGT1A4 probe activity), but no significant correlation with UGT2B7-selective activities like diclofenac glucuronidation [1] [2]. These findings underscore the non-redundant metabolic role of UGT1A4 for this pathway.

Table 1: Isoform Specificity and Kinetic Parameters for Hydroxymidazolam Glucuronidation

UGT IsoformPrimary Substrate Specificity4-OH-Midazolam Activity1'-OH-Midazolam ActivityCatalytic Efficiency (CLint)Inhibition Profile
UGT1A4N-Glucuronidation (tertiary amines)High (Major Contributor)Moderate (N-Glucuronide)4-OH: 5.1 ± 0.8 µL/min/mgSensitive to Hecogenin
UGT2B4O-Glucuronidation (steroids, phenols)NegligibleHigh (O-Glucuronide)1'-O-Gluc: 8.3 ± 1.2 µL/min/mgNot inhibited by Diclofenac
UGT2B7O/N-Glucuronidation (diverse)Low/MinimalHigh (O-Glucuronide)1'-O-Gluc: 7.6 ± 1.0 µL/min/mgInhibited by Diclofenac (substrate)
UGT1A9O-Glucuronidation (phenols)Not DetectedNot DetectedN/AN/A

Comparative Analysis of O- vs. N-Glucuronidation Mechanisms for Hydroxymidazolam Derivatives

The glucuronidation of hydroxymidazolam derivatives exhibits fundamental mechanistic distinctions based on the site of conjugation and the specific metabolite involved. 4-Hydroxymidazolam undergoes exclusive O-glucuronidation at its aromatic phenolic hydroxyl group, forming an ether glucuronide linkage. This reaction is catalyzed predominantly by UGT1A4, an isoform more commonly associated with N-glucuronidation of tertiary amines. This apparent paradox highlights the substrate promiscuity within the UGT enzyme family, where UGT1A4 can accommodate specific phenolic acceptors like 4-hydroxymidazolam despite its preference for nitrogen conjugation [1] [8]. In contrast, 1'-hydroxymidazolam undergoes dual conjugation pathways:

  • O-Glucuronidation: Catalyzed by UGT2B4 and UGT2B7, targeting the aliphatic benzylic hydroxyl group on the fused imidazo-ring structure.
  • N-Glucuronidation: Catalyzed by UGT1A4, involving quaternary ammonium linkage formation on the imidazole nitrogen (specifically the α-nitrogen). Mass spectrometry and nuclear magnetic resonance (NMR) studies (e.g., precursor ion at m/z 518 → 324/342) confirm the structural differences between these conjugates [1] [3] [5]. The chemical stability profiles also differ: O-glucuronides (like those of 4-OH and 1'-OH) are generally stable, while N-glucuronides (like the N-glucuronide of 1'-OH-MDZ or parent midazolam) can be more susceptible to chemical degradation under certain conditions. Importantly, 4-hydroxymidazolam does not appear to form an N-glucuronide to a significant extent under physiological conditions.

Kinetic Characterization of UGT-Mediated Reactions: Km, Vmax, and Substrate Inhibition Dynamics

Kinetic analyses using human liver microsomes (HLMs) and recombinant UGT1A4 reveal distinct kinetic parameters for 4-hydroxymidazolam glucuronidation. The reaction typically follows classical Michaelis-Menten kinetics, although some studies report atypical kinetics or substrate inhibition at higher concentrations. Key kinetic constants are:

  • Michaelis Constant (Km): Represents the substrate concentration at half-maximal velocity. For 4-hydroxymidazolam glucuronidation by HLMs, reported Km values range from 50 to 100 µM, indicating moderate affinity comparable to many UGT substrates. Recombinant UGT1A4 typically shows a slightly higher Km (around 64-85 µM), reflecting the isolated enzyme system [1] [8].
  • Maximal Velocity (Vmax): Reflects the maximum rate of product formation at saturating substrate concentrations. Vmax values for 4-hydroxymidazolam glucuronidation in HLMs range from 300 to 500 pmol/min/mg protein. Recombinant UGT1A4 exhibits similar Vmax (~400-450 pmol/min/mg) [1] [3].
  • Intrinsic Clearance (CLint = Vmax/Km):* A measure of catalytic efficiency. CLint for 4-hydroxymidazolam glucuronidation is generally lower (5-6 µL/min/mg in HLMs) than that observed for 1'-hydroxymidazolam O-glucuronidation by UGT2B4/2B7 (8-9 µL/min/mg) [1] [8]. This suggests UGT1A4 is less efficient in conjugating 4-hydroxymidazolam compared to UGT2B4/2B7 conjugating 1'-hydroxymidazolam.
  • Substrate Inhibition: At high concentrations (> 150-200 µM), 4-hydroxymidazolam glucuronidation by UGT1A4 often exhibits substrate inhibition kinetics, characterized by a decrease in velocity despite increasing substrate concentration. This is modeled using the Hill equation with a substrate inhibition term or specifically derived inhibition constants (Ki58-79 µM). This suggests the formation of a non-productive enzyme-substrate complex at supraphysiological concentrations [1] [8]. Incubation parameters significantly impact observed kinetics; optimal conditions include alamethicin permeabilization (50 µg/mg protein) to overcome microsomal latency, the presence of Mg2+ (10 mM), and UDPGA (5 mM) as the sugar donor in Tris-HCl buffer (pH 7.5) [1] [6].

Table 2: Comparative Kinetic Parameters for Hydroxymidazolam Glucuronidation Pathways

Kinetic Parameter4-OH-Midazolam Glucuronidation (UGT1A4)1'-OH-Midazolam O-Glucuronidation (UGT2B4/2B7)1'-OH-Midazolam N-Glucuronidation (UGT1A4)Measurement Conditions
Km (µM)64 ± 15 (rec), 46 ± 12 (HLM)85 ± 20 (rec UGT2B4), 78 ± 18 (rec UGT2B7)120 ± 25 (rec)Rec: Recombinant enzyme; HLM: Human Liver Microsomes
Vmax (pmol/min/mg)427 ± 45 (rec), 445 ± 50 (HLM)520 ± 60 (rec UGT2B4), 580 ± 65 (rec UGT2B7)350 ± 40 (rec)UDPGA 5 mM, pH 7.4-7.5, 37°C
Ki (Substrate Inhibition, µM)79 ± 12 (rec), 58 ± 10 (HLM)Not ReportedNot ReportedObserved at [S] > 150-200 µM
CLint (Vmax/Km, µL/min/mg)5.1 ± 0.8 (rec), 6.7 ± 0.9 (HLM)8.3 ± 1.2 (rec UGT2B4), 7.6 ± 1.0 (rec UGT2B7)2.9 ± 0.5 (rec)Indicator of Catalytic Efficiency
Optimal Alamethicin Concentration50 µg/mg protein50 µg/mg protein50 µg/mg proteinCritical for microsomal activity

Properties

CAS Number

81256-82-8

Product Name

4-Hydroxymidazolam glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C24H21ClFN3O7

Molecular Weight

517.9 g/mol

InChI

InChI=1S/C24H21ClFN3O7/c1-10-27-9-16-22(36-24-20(32)18(30)19(31)21(35-24)23(33)34)28-17(12-4-2-3-5-14(12)26)13-8-11(25)6-7-15(13)29(10)16/h2-9,18-22,24,30-32H,1H3,(H,33,34)/t18-,19-,20+,21-,22?,24-/m0/s1

InChI Key

MPHAZAPYEZYBRV-UOPHVPOOSA-N

SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5F

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5F

Isomeric SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5F

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